molecular formula C8H15NO B1360080 1-Piperidinoacetone CAS No. 6784-61-8

1-Piperidinoacetone

Cat. No. B1360080
CAS RN: 6784-61-8
M. Wt: 141.21 g/mol
InChI Key: WAPBWMNFSOOTGB-UHFFFAOYSA-N
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Description

1-Piperidinoacetone is a chemical compound with the molecular formula C8H15NO . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

Piperidines, which include 1-Piperidinoacetone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An organophotocatalysed strategy has been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 1-Piperidinoacetone includes a six-membered ring, a ketone (aliphatic), and a tertiary amine (aliphatic) .


Chemical Reactions Analysis

Piperidines, including 1-Piperidinoacetone, are involved in a variety of chemical reactions. For instance, they are used in the synthesis of biologically active piperidines . They also participate in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

1-Piperidinoacetone has a molecular weight of 141.21 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bonds . Its exact mass is 141.115364102 g/mol, and its monoisotopic mass is 141.115364102 g/mol .

Scientific Research Applications

  • Organic Synthesis and Chemical Properties :

    • 1-Piperidinoacetone is used in the synthesis of fluorinated retinoids, specifically in the crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes. This method prepares unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids, including elusive all-trans isomers of 19,19,19- and 20,20,20-trifluororetinal (Mead, Loh, Asato, & Liu, 1985).
    • It is involved in the preparation of amino-substituted pyranopyranones. Treatment of kojic acid and triacetic acid lactone with arylmethylenemalononitrile derivatives in the presence of piperidine in ethanol results in new 4H,8H-pyrano[3,2-b]pyran-4-ones and 4H,5H-pyrano[4,3-b]pyran-5-ones (Piao & Imafuku, 1997).
  • Pharmacological Applications :

    • 1-Piperidinoacetone derivatives, such as piperine, show potent antibacterial activity. Piperine, a trans-trans isomer of 1-piperoyl-piperidine, combined with ciprofloxacin, significantly reduces the MICs and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
    • It has been utilized in synthesizing potential antitubercular agents. Piperidinols, identified as potential antimycobacterial agents, inhibit mycobacterial arylamine N-acetyltransferase (NAT), essential for mycobacterial survival inside macrophages. This involves a prodrug-like mechanism leading to the formation of bioactive phenyl vinyl ketone (PVK) (Abuhammad et al., 2014).
  • Biological Effects :

    • Piperidine derivatives have shown potential in modifying biological behaviors like binge-eating and anxiety in rats. For instance, 1-Boc-Piperidine-4-Carboxaldehyde showed a dose-dependent decrease in calorie intake from hyper-caloric food in a binge-eating protocol in female rats and exerted an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).

Safety And Hazards

1-Piperidinoacetone is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While the future directions of 1-Piperidinoacetone are not explicitly mentioned in the retrieved papers, the field of piperidine derivatives, in general, is advancing. For instance, strategies for developing drugs targeting PD-1 pathways, which include piperidine derivatives, are being explored .

properties

IUPAC Name

1-piperidin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBWMNFSOOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218083
Record name 1-Piperidinoacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinoacetone

CAS RN

6784-61-8
Record name 1-(1-Piperidinyl)-2-propanone
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Record name 1-Piperidinoacetone
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Record name 6784-61-8
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Record name 1-Piperidinoacetone
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Record name 1-piperidinoacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SI Zav'yalov, GI Ezhova - Bulletin of the Academy of Sciences of the USSR …, 1980 - Springer
… of bromides (IVa, b) with a strongly nucleophilic and "hard" base like piperidine is accompanied by migration of the bromine atom and the formation of 1-acetamido-1-piperidinoacetone (…
Number of citations: 2 link.springer.com
S Murgolo, S Franz, H Arab, M Bestetti, E Falletta… - Water research, 2019 - Elsevier
… Proposed degradation pathway of 1-piperidinoacetone obtained on the basis of the transformation reactions detected by the linkage analysis. The two other possible chemical structures…
Number of citations: 88 www.sciencedirect.com

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